2,3-Hexanedione

Description

Nomenclature and Structural Significance within α-Diketones

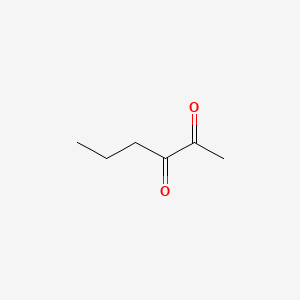

2,3-Hexanedione is systematically named hexane-2,3-dione according to IUPAC nomenclature nih.govnist.govymdb.caebi.ac.uk. It belongs to the class of organic compounds known as α-diketones, characterized by two ketone (carbonyl) groups situated on adjacent carbon atoms ymdb.caebi.ac.ukhmdb.canp-mrd.orghmdb.ca. In this compound, these carbonyl groups are located at the second and third positions of a six-carbon aliphatic chain ymdb.caebi.ac.ukhmdb.canp-mrd.orghmdb.ca.

The compound is also recognized by numerous synonyms, reflecting its chemical structure and historical use, including Acetylbutyryl, Acetyl butyryl, Methyl propyl diketone, and Butyryl acetyl nih.govnist.govymdb.canp-mrd.orgchemicalbook.comsigmaaldrich.comscbt.comfishersci.nonoaa.govontosight.ainacchemical.comthegoodscentscompany.com. Its chemical identity is firmly established by its CAS Registry Number, 3848-24-6 nih.govnist.govchemicalbook.comsigmaaldrich.comscbt.comfishersci.nonoaa.govnacchemical.com. Structurally, it is an oxygenated hydrocarbon with the molecular formula C₆H₁₀O₂ and a molecular weight of approximately 114.14 g/mol nih.govnist.govymdb.cachemicalbook.comsigmaaldrich.comscbt.comfishersci.nonoaa.govnacchemical.com. The presence of vicinal carbonyl groups imparts specific reactivity, making it a versatile building block in organic synthesis and a subject of interest in reaction mechanism studies sigmaaldrich.comfishersci.noontosight.ai.

Historical Perspectives on this compound Research Trajectories

The scientific exploration of this compound has roots in its identification in natural sources and its classification as a metabolite. It has been detected in various foods, including pulses, fruits, mollusks, and coffee products, suggesting its role as a natural product and potentially as a biomarker for the consumption of these items hmdb.cahmdb.ca. Furthermore, this compound is recognized as a metabolite, arising from biological processes nih.govebi.ac.uk.

Early research also began to explore the properties and potential applications of α-diketones, including this compound, in comparative biological studies. For instance, studies have investigated the effects of α-diketone derivatives, such as this compound and its isomer 3,4-Hexanedione, on cell lines, including neuroblastoma cells, to understand their biological activities researchgate.net. Investigations into the genotoxicity of related compounds, such as studies by Zimmermann et al., demonstrated that 2,3-butanedione (B143835) and this compound can induce chromosome loss in Saccharomyces cerevisiae researchgate.net. The broader context of α-diketones, particularly diacetyl and its association with respiratory issues, has also spurred research into structurally similar compounds like this compound as potential alternatives, prompting evaluations of their properties researchgate.net.

Current Research Significance and Emerging Areas

In contemporary academic research, this compound continues to be significant in several key areas. Its characteristic sweet, buttery, and caramel-like aroma and flavor profiles make it a valuable compound in the flavor and fragrance industries hmdb.cachemicalbook.comontosight.aithegoodscentscompany.com. Researchers utilize it in studies assessing the release of aroma compounds in food systems, such as evaluating the influence of xanthan gum concentration on aroma release in thickened food models scbt.comfishersci.no.

Beyond its sensory applications, this compound serves as a chemical intermediate in organic synthesis. Its vicinal diketone structure allows it to participate in reactions, such as condensation with ethylenediamine (B42938) to form macrocyclic tetradentate nitrogen donor ligands, which are of interest in coordination chemistry sigmaaldrich.comfishersci.no.

Emerging research also explores its comparative biological effects. Studies have investigated the toxicological profiles of various hexanedione isomers, including this compound, particularly in the context of potential neurotoxicity and cellular effects, often in comparison to other isomers like 2,5-Hexanedione (B30556) nacchemical.comresearchgate.net. These investigations aim to understand the differential impacts of these compounds on cellular processes and their potential as therapeutic agents or as models for studying cellular mechanisms researchgate.net. The evaluation of this compound as a potential alternative to diacetyl in flavor applications also represents an active area of research, focusing on its properties and comparative effects researchgate.net.

Data Tables

Table 1: Key Identifiers and Properties of this compound

Table 2: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Source(s) |

| 14 | 1.34 | massbank.eu |

| 15 | 8.34 | massbank.eu |

| 27 | 20.81 | nih.govmassbank.eu |

| 29 | 1.65 | massbank.eu |

| 38 | 1.13 | massbank.eu |

| 39 | 8.89 | massbank.eu |

| 41 | 24.58 | nih.govmassbank.eu |

| 42 | 7.48 | massbank.eu |

| 43 | 99.99 | nih.govmassbank.eu |

| 44 | 3.36 | massbank.eu |

| 55 | 1.09 | massbank.eu |

| 71 | 25.18 | nih.govmassbank.eu |

| 72 | 1.56 | massbank.eu |

| 83 | 26 | massbank.eu |

| 114 | 5.91 | massbank.eu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hexane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVFCEVNXHTDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047066 | |

| Record name | 2,3-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-hexanedione is a yellow liquid. Sharp penetrating odor in high concentrations. Sweet, aromatic odor when diluted. (NTP, 1992), yellow, oily liquid with a butter-sweet odour | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/93/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

262 °F at 760 mmHg (NTP, 1992), 128.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

83 °F (NTP, 1992) | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), slightly, slightly soluble in water; soluble in propylene glycol, alcohol, and oils | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/93/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.934 at 66 °F (NTP, 1992) - Less dense than water; will float, 0.930-0.950 | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/93/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.5 mmHg at 84 °F ; 19.0 mmHg at 124 °F (NTP, 1992) | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3848-24-6 | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3848-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003848246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-HEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Hexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/559ANR3NVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,3 Hexanedione

Strategic Synthesis Pathways for 2,3-Hexanedione and its Derivatives

The synthesis of this compound and its isomers can be achieved through various strategic pathways, including enzymatic processes, reactions to form complex macrocycles, and other chemical methods that stand in comparison to the synthesis of related hexanediones.

Enzymatic Synthesis and Biocatalytic Applications

The biocatalytic reduction of this compound presents a valuable pathway to chiral α-hydroxy ketones, which are important building blocks in fine chemical synthesis. Research has demonstrated the utility of butanediol (B1596017) dehydrogenase from Bacillus clausii (BcBDH) for the asymmetric reduction of a range of aliphatic diketones, including this compound. merckmillipore.com

This enzymatic process is notable for its high stereoselectivity, yielding (R)-α-hydroxy ketones. The BcBDH enzyme effectively transforms this compound into (R)-3-hydroxy-2-hexanone. The reaction conditions for such preparative biotransformations typically involve the diketone substrate, the BcBDH enzyme, and a cofactor regeneration system, such as formate (B1220265) dehydrogenase (FDH) and sodium formate, in a buffered solution.

A summary of the biocatalytic reduction of various diketones by Bacillus clausii butanediol dehydrogenase is presented below:

| Substrate | Major Product |

| 2,3-Pentanedione (B165514) | (R)-3-Hydroxy-2-pentanone |

| This compound | (R)-3-Hydroxy-2-hexanone |

| 3,4-Hexanedione | (R)-4-Hydroxy-3-hexanone |

| 5-Methyl-2,3-hexanedione | 5-Methyl-3-hydroxy-2-hexanone |

This biocatalytic approach offers a green and efficient alternative to traditional chemical reductions, providing access to enantiomerically enriched products that are valuable in the flavor and fragrance industry as well as for the synthesis of pheromones. merckmillipore.com

Reaction with Ethylenediamine (B42938) for Macrocyclic Ligand Synthesis

This compound serves as a key building block in the synthesis of macrocyclic ligands through its reaction with diamines. Specifically, the condensation reaction of this compound with ethylenediamine yields a novel macrocyclic tetradentate nitrogen donor (N4) ligand. sigmaaldrich.com This type of [2+2] condensation is a common strategy in the formation of tetraazamacrocycles.

The synthesis of this 12-membered macrocyclic ligand, denoted as L, is typically carried out in a methanolic solution. The reaction involves the condensation of two molecules of this compound with two molecules of ethylenediamine, often in the presence of a metal ion which can act as a template to direct the cyclization. The resulting macrocyclic ligand can then form stable complexes with various transition metal ions such as Cr(III), Co(II), Ni(II), and Cu(II).

The general reaction for the formation of the macrocyclic ligand (L) is as follows:

2 (CH₃CH₂CH₂COCOCH₃) + 2 (H₂NCH₂CH₂NH₂) → L + 4 H₂O

The characterization of these macrocyclic complexes is performed using a combination of elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic techniques including mass, infrared (IR), electronic, and electron paramagnetic resonance (EPR) spectroscopy. These studies help to elucidate the geometry and coordination environment of the metal ion within the macrocyclic framework.

Comparison with Synthesis of Related Hexanediones (e.g., 2,5-Hexanedione (B30556), 3,4-Hexanedione)

The synthetic methodologies for this compound can be contextualized by comparing them with the synthetic routes for its isomers, 2,5-hexanedione and 3,4-hexanedione. Each isomer often requires a distinct synthetic approach due to the different positioning of the ketone functionalities.

This compound: A common laboratory synthesis involves the condensation of propionaldehyde (B47417) with ethyl acetoacetate, followed by oxidation (e.g., with hydrogen peroxide and sodium tungstate), hydrolysis, and finally decarboxylation. chemicalbook.com Another route starts from the oxidation of the corresponding diol, 2,3-hexanediol (B1196527). researchgate.net

2,5-Hexanedione: This γ-diketone can be synthesized through several methods. A clean and efficient process involves the hydrolysis of 2,5-dimethylfuran (B142691) in the presence of an acid catalyst. scientific.net This method is considered environmentally friendly and suitable for industrial production. Another approach is the intramolecular aldol (B89426) condensation of 2,5-hexanedione itself to produce 3-methylcyclopent-2-enone. researchgate.net

3,4-Hexanedione: The synthesis of this isomer can be achieved through the oxidation of 4-hydroxy-3-hexanone.

The table below provides a comparative overview of the primary synthetic routes for these hexanedione isomers.

| Compound | Common Starting Materials | Key Reaction Steps |

| This compound | Propionaldehyde, Ethyl acetoacetate | Condensation, Oxidation, Hydrolysis, Decarboxylation |

| 2,5-Hexanedione | 2,5-Dimethylfuran | Acid-catalyzed hydrolysis |

| 3,4-Hexanedione | 4-Hydroxy-3-hexanone | Oxidation |

Mechanistic Studies of this compound in Complex Chemical Reactions

The reactivity of α-diketones like this compound is a subject of interest in mechanistic organic chemistry, particularly in photochemical reactions. The photochemistry of α-diketones often involves decarbonylation, a reaction that has been studied mechanistically. mindat.org

Upon absorption of light, α-diketones can be excited to a singlet state, which can then undergo intersystem crossing to a triplet state. Both the singlet and triplet excited states can be precursors to chemical reactions. A key photochemical reaction of α-diketones is the Strating–Zwanenburg photodecarbonylation, which leads to the formation of a new carbon-carbon bond with the expulsion of two molecules of carbon monoxide. mindat.org

The proposed mechanism for the photodecarbonylation of α-diketones suggests that the reaction can proceed from both the singlet and triplet manifolds. The initial step is believed to be the cleavage of the bond between a carbonyl carbon and an adjacent carbon atom, forming a radical intermediate. This is followed by the loss of carbon monoxide molecules and the formation of the final product. The efficiency and pathway of the reaction are influenced by the structure of the diketone and the reaction conditions. mindat.org

While specific mechanistic studies on this compound in other complex reactions like thermal rearrangements or specific condensations are less common in the literature, the general principles of α-diketone reactivity, such as their susceptibility to nucleophilic attack at the carbonyl carbons and their ability to undergo various condensation reactions, are well-established.

Catalytic Applications and Reaction Engineering for this compound Production

The industrial production of this compound can be achieved through catalytic processes. One documented method involves the reaction of propionaldehyde and acetol (hydroxyacetone) in the presence of an acid catalyst, such as phosphoric acid. sigmaaldrich.com This process represents a direct synthetic route to this compound from readily available starting materials.

Another potential catalytic route for the production of this compound is the oxidation of the corresponding diol, 2,3-hexanediol. The catalytic oxidation of diols to diketones is a well-known transformation in organic synthesis, and various catalytic systems, often based on transition metals, can be employed for this purpose. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield of the desired diketone. researchgate.net

The optimization of such production processes from a reaction engineering perspective would involve a detailed study of various parameters to maximize efficiency and minimize costs. Key aspects of process optimization include:

Catalyst Selection and Development: Identifying a catalyst that is highly active, selective, and stable under the reaction conditions.

Reaction Conditions: Optimizing temperature, pressure, and reactant concentrations to achieve the desired conversion and selectivity.

Reactor Design: Choosing an appropriate reactor type (e.g., batch, continuous stirred-tank, or plug flow reactor) that is suitable for the reaction kinetics and heat and mass transfer characteristics.

Downstream Processing: Developing an efficient separation and purification process to isolate the this compound product from the reaction mixture.

For microbial production routes, such as the fermentation process leading to 2,3-butanediol (B46004) (a related compound), process optimization involves the statistical design of experiments to determine the optimal medium composition and fermentation conditions (e.g., agitation speed, aeration rate) to maximize product yield and productivity. nih.gov Similar principles of metabolic engineering and process optimization could be applied to develop efficient biotechnological routes for this compound production. researchgate.net

Toxicological Assessment and Mechanistic Elucidation of 2,3 Hexanedione

Respiratory System Toxicity of 2,3-Hexanedione

The inhalation of this compound vapor has been shown to induce significant toxicity within the respiratory tract of rodent models. nih.gov Investigations have focused on its effects on the epithelial lining of the respiratory system, particularly in comparison to other structurally similar α-diketones.

Inhalation Toxicity Studies in Rodent Models: Focus on Epithelial Injury and Hyperplasia

Inhalation studies in both rats and B6C3F1 mice have demonstrated that this compound targets the upper and lower respiratory tract, causing a range of epithelial lesions. nih.gov Following a 2-week exposure to this compound, various lesions were observed in the nose, larynx, trachea, and bronchi of mice. nih.gov

Squamous metaplasia of the respiratory epithelium is the most common lesion observed in mice exposed to this compound. nih.gov This adaptive response to repeated epithelial injury was present in the nasal cavity, larynx, and trachea of nearly all exposed animals. nih.gov Similar incidences and severity of squamous metaplasia were also noted in the nasal respiratory epithelium of rats. nih.gov This lesion is a typical response to inhaled irritants. nih.gov In addition to squamous metaplasia, atrophy of the nasal turbinates was observed in many male and some female mice, a condition often preceded by epithelial lesions like necrosis or inflammation. nih.gov

Exposure to this compound has been shown to cause atypical hyperplasia of the bronchial respiratory epithelium in both male and female mice. nih.govnih.gov While bronchial epithelium hyperplasia was also observed in rats, with its prevalence increasing with the concentration of this compound, atypical hyperplasia was not reported in this species. nih.gov The presence of both bronchial epithelial hyperplasia and atypical hyperplasia indicates that a toxic concentration of the compound reached the airways. nih.gov

| Lesion | Species | Location | Findings |

| Squamous Metaplasia | Mice | Nasal Cavity, Larynx, Trachea | Most prevalent lesion, present in almost all exposed animals. nih.gov |

| Rats | Nasal Cavity | Similar incidence and severity to mice. nih.gov | |

| Atypical Hyperplasia | Mice | Bronchial Respiratory Epithelium | Observed in both male and female mice. nih.govnih.gov |

| Hyperplasia | Rats | Bronchial and Bronchiolar Epithelia | Prevalence increased with exposure concentration. nih.gov |

Comparative Analysis of Respiratory Toxicity with Other α-Diketones (e.g., 2,3-Butanedione (B143835), 2,3-Pentanedione)

While this compound affects the same sites in the respiratory tract as 2,3-butanedione and 2,3-pentanedione (B165514), its toxicological profile exhibits key differences. nih.gov Concerns about the inhalation toxicity of this compound stemmed from the association of occupational exposure to 2,3-butanedione with obliterative bronchiolitis, a severe and irreversible lung disease. nih.gov

Research indicates that this compound is less reactive and less toxic to the respiratory tract of rats than either 2,3-butanedione or 2,3-pentanedione. nih.govnih.govnih.govresearchgate.net The chemical reactivity of these α-diketones with an arginine substrate was found to decrease as the carbon chain length increases, following the order of 2,3-butanedione > 2,3-pentanedione > this compound. nih.govnih.govresearchgate.net This difference in reactivity is thought to be due to either increased stabilization of the electrophilic carbonyl groups or steric hindrance by the longer carbon chain, which restricts access to active site arginine residues. tandfonline.com Consequently, upper respiratory tract lesions were less frequent and severe in animals exposed to this compound compared to the other two compounds. tandfonline.com

A critical distinction in the toxicological profile of this compound is the absence of airway fibrosis or obliterative bronchiolitis-like lesions in exposed mice and rats. nih.govnih.govnih.gov In contrast, bronchial fibrosis was observed in rats exposed to 2,3-butanedione and 2,3-pentanedione. nih.govnih.gov While minimal, focal bronchial fibrosis was noted in a small number of rats exposed to a high concentration of this compound, it was significantly less prevalent and severe than the fibrosis induced by the other α-diketones. nih.govnih.govnih.gov This lack of significant fibrotic response is a key finding, suggesting that while this compound is a respiratory irritant, it may not carry the same risk for inducing the severe, irreversible lung disease associated with 2,3-butanedione. nih.govtandfonline.com

| Compound | Chemical Reactivity | Respiratory Toxicity | Airway Fibrosis / Obliterative Bronchiolitis |

| 2,3-Butanedione | Highest | High | Observed in rats. nih.govnih.gov |

| 2,3-Pentanedione | Intermediate | High | Observed in rats. nih.govnih.gov |

| This compound | Lowest | Lower | Not observed in mice; minimal in a few rats at high concentrations. nih.govnih.govnih.govtandfonline.com |

Molecular and Cellular Mechanisms of this compound-Induced Respiratory Effects

The molecular mechanisms underlying the respiratory effects of α-diketones like this compound are thought to involve their chemical reactivity. One potential mechanism is the inhibition of enzymes and the crosslinking of key cellular proteins. nih.gov The α-diketone functional group can react with arginyl residues, which are often located in the active sites of enzymes, leading to a loss of enzyme activity or a modification of protein structure and function. nih.gov However, the chemical reactivity of these diketones with arginine substrates decreases as the carbon chain length increases. nih.govresearchgate.net

Inhalation studies have shown that this compound vapor targets multiple sites within the respiratory tract. In B6C3F1 mice, exposure caused a range of lesions, including nasal turbinate atrophy and necrosis, squamous metaplasia in the larynx and trachea, and atypical hyperplasia of the bronchial epithelium. nih.gov Similarly, in rats, inhalation of this compound resulted in injury to the upper respiratory tract. nih.gov Despite these effects, studies in both rats and mice have indicated that this compound is less toxic to the respiratory tract than structurally related α-diketones such as 2,3-butanedione and 2,3-pentanedione. nih.gov Notably, unlike these other compounds, this compound did not cause airway fibrosis or lesions resembling obliterative bronchiolitis in mice. nih.gov Furthermore, no significant deficits in pulmonary function were observed in rats exposed to this compound. nih.gov

Inhalation of this compound vapor leads to distinct forms of epithelial damage in the respiratory system. Studies in rats demonstrated that exposure can cause squamous metaplasia and hyperplasia of the respiratory epithelium, as well as atrophy of the olfactory epithelium within the nasal cavities. nih.gov Additionally, hyperplasia in the bronchial and bronchiolar epithelia was observed in most animals exposed to higher concentrations. nih.gov

The process of epithelial repair following injury is a complex, multistage process. nih.gov Generally, it involves the dedifferentiation of specialized cells, adhesion to the extracellular matrix, spreading and migration toward the injury site, followed by cellular proliferation and, finally, redifferentiation to restore the tissue. nih.gov While the specific repair mechanisms following this compound exposure are not detailed, studies on the related compound 2,3-butanedione (diacetyl) show that repair after acute injury can involve the ubiquitin-proteasome pathway. nih.gov For instance, damage to the airway basal cell marker keratin (B1170402) 5 has been shown to resolve through a process involving ubiquitination and subsequent degradation by the proteasome. nih.gov This highlights a potential, general pathway for cellular repair after insults from α-diketone compounds.

Specific transcriptomic and proteomic signatures for respiratory effects induced by this compound are not extensively detailed in available research. However, the combined use of these "omics" technologies is a powerful approach in toxicology to gain a comprehensive understanding of the biological response to chemical exposure. researchgate.net Transcriptomics analyzes the full range of messenger RNA molecules, providing a snapshot of the genes that are actively being expressed at a specific time point. researchgate.net Proteomics complements this by studying the entire set of proteins, which are the functional molecules in the cell. researchgate.net

By integrating data from both transcriptomics and proteomics, researchers can build a more complete picture of the molecular cascade of events following toxic exposure, from gene activation to protein expression and subsequent cellular changes. researchgate.netnih.gov This dual analysis can help identify key pathways, molecular networks, and potential biomarkers associated with toxicity. nih.govmdpi.com For example, studies on other substances have used this approach to characterize response cascades and improve the understanding of adverse outcome pathways. researchgate.net While data for 2,3-pentanedione, a related α-diketone, suggests it can induce changes in gene expression, a detailed profile for this compound's impact on the respiratory system's transcriptome and proteome remains an area for further investigation. researchgate.net

Neurotoxicological Investigations of Hexanedione Isomers

The hexanedione isomers, this compound and 2,5-hexanedione (B30556), exhibit markedly different toxicological profiles due to the difference in the location of their ketone groups. This compound is an alpha (α)-diketone, with adjacent ketone groups, and its toxicity is primarily associated with the respiratory tract. nih.gov In contrast, 2,5-hexanedione is a gamma (γ)-diketone, and it is a well-established neurotoxin responsible for causing central and peripheral neuropathy. nih.govnih.govnih.gov This neurotoxicity is, in fact, the basis for the chronic toxic effects observed after exposure to its parent compounds, n-hexane and 2-hexanone (B1666271). nih.govnih.gov

The neurotoxicity of 2,5-hexanedione is mechanistically distinct and not observed with this compound. The toxic action of 2,5-hexanedione is attributed to its γ-diketone structure, which allows it to react with primary amine groups in proteins, particularly the epsilon-amino group of lysine (B10760008) residues. mdpi.complos.org This reaction leads to the formation of stable, five-membered rings called pyrroles. wikipedia.org The subsequent oxidation of these pyrrole (B145914) adducts causes the covalent cross-linking of proteins, including critical neurofilaments within the axon. plos.orgnih.gov This process disrupts normal axonal transport, leading to axonal swelling and, ultimately, the degeneration of peripheral and central nerve axons, a condition known as axonopathy. nih.govnih.gov The inability of a compound like 3,3-dimethyl-2,5-hexanedione, which cannot form a pyrrole ring, to induce this neuropathy underscores the critical importance of this chemical reaction. mdpi.com The α-diketone structure of this compound does not facilitate this specific pyrrole-forming reaction, which explains its lack of associated axonopathy.

The formation of pyrrole adducts is the crucial initiating step in the axonopathy induced by 2,5-hexanedione. plos.orgnih.gov This γ-diketone reacts with lysine residues on axonal proteins to form 2,5-dimethylpyrrole adducts. nih.gov This initial reaction is followed by secondary autoxidative processes that result in the covalent cross-linking of these pyrrolated proteins, forming high-molecular-weight aggregates. plos.orgnih.gov This cross-linking disrupts the structure and function of neurofilaments, leading to their accumulation and the characteristic axonal swellings seen in this type of neuropathy. nih.gov Recent research has further elucidated this pathway, suggesting that pyrrole adduct-mediated mitochondrial dysfunction activates a protein called SARM1, which is a central executor of a programmed axon degeneration pathway. nih.gov

Table 1: Research Findings on the Mechanism of 2,5-Hexanedione Axonopathy This table is interactive. You can sort and filter the data.

| Finding | Description | Key Implication | Reference(s) |

|---|---|---|---|

| Pyrrole Formation | 2,5-Hexanedione reacts with lysine amino groups on proteins to form 2,5-dimethylpyrrole adducts. | This is the critical chemical reaction initiating neurotoxicity. | nih.gov, wikipedia.org, |

| Protein Cross-Linking | Pyrrole adducts undergo oxidation, leading to covalent cross-linking between proteins. | Causes the formation of protein aggregates and disrupts the cytoskeleton. | nih.gov, plos.org |

| Axonal Transport Disruption | The accumulation of cross-linked neurofilaments leads to axonal swelling and impairs axoplasmic flow. | This is the direct cause of nerve fiber degeneration (axonopathy). | nih.gov, nih.gov |

| SARM1 Activation | Pyrrole adduct-mediated mitochondrial dysfunction activates the SARM1-dependent axon degeneration pathway. | Links the initial chemical adduct formation to a specific programmed pathway of axon death. | nih.gov |

Beyond its effects on mature axons, 2,5-hexanedione also exerts toxic effects on neural stem and progenitor cells (NPCs), impacting the process of neurogenesis. nih.gov In vitro studies have demonstrated that 2,5-hexanedione dose-dependently suppresses the proliferation and viability of murine neural progenitor cells. nih.govresearchgate.net This inhibitory effect on cell proliferation is linked to its ability to increase the production of deleterious reactive oxygen species (ROS), inducing oxidative stress. nih.govresearchgate.net

These findings are supported by in vivo animal studies. nih.gov In young adult mice, treatment with 2,5-hexanedione was shown to inhibit the proliferation of both hippocampal neurons and NPCs in the dentate gyrus, a key region for adult neurogenesis. nih.govresearchgate.net This impairment of hippocampal neurogenesis was accompanied by elevated microglial activation in the hippocampus, indicating an inflammatory response. nih.gov

Table 2: Effects of 2,5-Hexanedione on Neural Progenitor Cells and Neurogenesis This table is interactive. You can sort and filter the data.

| Effect | Model System | Mechanism/Observation | Finding | Reference(s) |

|---|---|---|---|---|

| Suppressed Proliferation | Murine Neural Progenitor Cells (in vitro) | Dose-dependent suppression of cell growth and viability. | 2,5-HD is cytotoxic to neural progenitor cells. | nih.gov, researchgate.net |

| Increased Oxidative Stress | Murine Neural Progenitor Cells (in vitro) | Increased production of Reactive Oxygen Species (ROS). | Oxidative stress is a likely mechanism for the observed cytotoxicity. | nih.gov, researchgate.net |

| Impaired Neurogenesis | Young Adult Mice (in vivo) | Inhibited proliferation of neurons and NPCs in the hippocampal dentate gyrus. | 2,5-HD impairs the brain's ability to generate new neurons. | nih.gov |

| Microglial Activation | Young Adult Mice (in vivo) | Elevated microglial activation was observed in the hippocampus. | Suggests a neuroinflammatory component to the toxicity. | nih.gov |

Comparative Cytotoxicity and Apoptosis in Neural and Non-Neuronal Cell Lines

Studies investigating the cytotoxic effects of this compound have revealed a degree of selective toxicity toward neural cells compared to other cell types. Research has utilized various human cell lines, including the SH-SY5Y neuroblastoma line and several non-neuronal lines such as MCF7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and CaCo-2 (colorectal adenocarcinoma), to compare the compound's effects over different exposure times.

At a 4-hour exposure, this compound demonstrated comparable toxicity to the SH-SY5Y and MCF7 cell lines. cdc.gov In contrast, the HepG2 cells were found to be approximately 25% less sensitive, and the CaCo-2 cells showed over 40% less sensitivity than the neuroblastoma and breast cancer cell lines. cdc.gov

The toxic potential of this compound was observed to be significantly time-dependent, particularly in neural cells. After 24 hours of exposure, the toxicity in the SH-SY5Y neuroblastoma line increased by approximately 20-fold compared to the 4-hour time point. cdc.gov This was a much more pronounced increase than in the non-neuronal cells; the HepG2 and CaCo-2 cells only exhibited an approximate 50% increase in toxicity over the same period, while the MCF7 cells showed no significant change. cdc.gov This suggests a heightened vulnerability of neuroblastoma cells to this compound over time. cdc.govvub.ac.be

Further investigation into the mode of cell death revealed that this compound is a potent inducer of apoptosis in neuroblastoma cells. cdc.govvub.ac.be Flow cytometry analysis of SH-SY5Y cells after 48 hours of treatment showed that this compound induced apoptosis over a concentration range of 1–1.6 mM. cdc.govvub.ac.be At a concentration of 1.6 mM, 57.5% of the this compound-treated cells had entered apoptosis. cdc.govvub.ac.be These findings highlight that α-diketones like this compound display a degree of toxic selectivity towards neuroblastoma cells, which is not as prominent in the non-neuronal cell lines tested. cdc.govvub.ac.be

Table 1: Comparative Cytotoxicity and Apoptosis of this compound in Human Cell Lines

| Cell Line | Type | Endpoint | Exposure Time | Result |

|---|---|---|---|---|

| SH-SY5Y | Neuroblastoma | Cytotoxicity | 4 hr | Baseline toxicity cdc.gov |

| Cytotoxicity | 24 hr | ~20-fold increase in toxicity vs. 4 hr cdc.gov | ||

| Apoptosis | 48 hr | 57.5% of cells at 1.6 mM cdc.govvub.ac.be | ||

| MCF7 | Breast Adenocarcinoma | Cytotoxicity | 4 hr | Equipotent to SH-SY5Y cdc.gov |

| Cytotoxicity | 24 hr | No significant change vs. 4 hr cdc.gov | ||

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity | 4 hr | ~25% less sensitive than SH-SY5Y cdc.gov |

| Cytotoxicity | 24 hr | ~50% increase in toxicity vs. 4 hr cdc.gov | ||

| CaCo-2 | Colorectal Adenocarcinoma | Cytotoxicity | 4 hr | >40% less sensitive than SH-SY5Y cdc.gov |

Immunotoxicological Aspects of this compound and Analogues

The immunotoxicological profile of this compound is not extensively documented in publicly available literature. However, data from structurally related analogues provide some insight into the potential immunological effects of α-diketones.

The potential for a chemical to cause skin sensitization, a form of hypersensitivity, is often evaluated using the murine Local Lymph Node Assay (LLNA). nih.govwikipedia.org This assay measures lymphocyte proliferation in the lymph nodes draining the site of chemical application. wikipedia.org A stimulation index (SI) of three or greater is considered a positive response, indicating sensitizing potential. wikipedia.org

The principle of the LLNA is the measurement of lymphocyte proliferation in the draining lymph nodes following topical application of a test substance, which is a key event in the induction phase of skin sensitization. nih.gov Therefore, a positive result in the LLNA is a direct indication of a compound's ability to induce lymphocyte proliferation.

The classification of the analogue S-methyl this compound as a weak sensitizer (B1316253) in the LLNA demonstrates its capacity to induce a proliferative response in lymphocytes. cdc.gov This finding indicates that this class of α-diketones can stimulate the immune system, a hallmark of chemical sensitizers. cdc.govnih.gov

Genotoxicity and Mutagenicity Studies

Comprehensive genotoxicity data for this compound is limited in the available scientific literature. Evaluations by food safety authorities provide some indication of its status. In 1998, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that it posed "no safety concern at current levels of intake when used as a flavouring agent," which suggests the absence of significant genotoxic concerns based on the data available at the time. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,3-Butanedione |

| This compound |

| 2,3-Pentanedione |

Analytical Methodologies for 2,3 Hexanedione in Complex Matrices

Sample Preparation and Derivatization Strategies (e.g., o-Phenylenediamine (B120857) derivatization)

Effective sample preparation is a critical step to isolate 2,3-hexanedione from the sample matrix and convert it into a form suitable for analysis. For alpha-dicarbonyl compounds, derivatization is a key strategy to improve stability, volatility for GC, and detectability for both GC and HPLC. nih.govnih.gov

The reaction of this compound with o-phenylenediamine (OPDA) is a specific and efficient derivatization method. nih.govnih.gov The two adjacent carbonyl groups of this compound react with the two amino groups of OPDA in a condensation reaction to form a stable, six-membered aromatic ring structure known as a quinoxaline (B1680401). mdpi.comresearchgate.net Specifically, this compound reacts to form 2-methyl-3-propylquinoxaline.

This derivatization offers several advantages:

Increased Stability: The resulting quinoxaline is more stable than the original dicarbonyl, preventing degradation during sample workup and analysis. osha.gov

Enhanced Detectability: The aromatic quinoxaline ring is strongly UV-absorbing, making it ideal for HPLC-UV detection. nih.gov Furthermore, the incorporation of nitrogen atoms makes the derivative highly responsive to a GC-NPD detector. nih.gov

Improved Chromatography: The derivative is typically less polar and more volatile than the parent compound, leading to better peak shape and resolution in gas chromatography.

A novel sampling and analytical approach involves performing the derivatization directly on a solid sorbent. Air samples, for example, can be drawn through a silica (B1680970) gel tube coated with OPDA. The this compound is captured and derivatized simultaneously on the tube, which simplifies the process and stabilizes the analyte immediately upon collection. The resulting quinoxaline derivative is then simply desorbed with a solvent for injection into the chromatograph. nih.govnih.gov

Method Validation and Performance Characteristics (Limits of Detection, Quantification, Recovery, Stability)

Method validation is essential to ensure that an analytical procedure is reliable, accurate, and fit for its intended purpose. Key performance characteristics include the limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govchromatographyonline.com These values are critical for trace analysis. They are typically determined by analyzing samples with low analyte concentrations and assessing the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ). researchgate.net

Recovery: Recovery studies assess the efficiency of the sample preparation and extraction process. nih.gov A known amount of the analyte is added (spiked) into a blank matrix, and the sample is then processed and analyzed. The percentage of the spiked amount that is measured by the instrument represents the recovery. Acceptable recovery is typically within the range of 80-120%. coresta.org For a GC method analyzing 2,5-hexanedione (B30556), recoveries were reported to be satisfactory, ranging from 92% to 104%. researchgate.net

Stability: Stability testing evaluates whether the analyte remains unchanged during sample collection, storage, and analysis. europa.eupublications.gc.ca For this compound, stability is a key concern due to its reactivity. Derivatization to a stable quinoxaline is a common strategy to address this. Stability studies for the quinoxaline derivatives of several alpha-dicarbonyls, including this compound, showed they were stable for at least 30 days when stored at both ambient and refrigerated temperatures. nih.gov

The following tables summarize typical performance characteristics for the analysis of this compound and related dicarbonyls using various chromatographic methods.

Table 1: Method Detection and Quantification Limits

| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| This compound | GC-NPD (after OPDA derivatization) | Air (Sorbent Tube) | 5-10 ng/sample | Not Reported | nih.gov |

| Diacetyl (related α-dicarbonyl) | HPLC-UV (after NPDA derivatization) | Beer | 0.0008 mg/L | Not Reported | nih.gov |

| 2,5-Hexanedione (isomer) | GC-MS (after derivatization) | Urine | ~20 ng/mL | Not Reported | nih.gov |

| 2,5-Hexanedione (isomer) | GC-FID | Urine | 0.054 µg/mL | 0.18 µg/mL | ui.ac.id |

Table 2: Recovery and Stability Data

| Analyte | Method | Matrix | Recovery (%) | Stability Findings | Source |

|---|---|---|---|---|---|

| This compound (as quinoxaline derivative) | GC-NPD | Sorbent Tube | Quantitative | Stable for 30 days at ambient and refrigerated temperatures | nih.gov |

| 2,5-Hexanedione | GC-ECD/MSD (after derivatization) | Urine | 92 - 104% | Not Reported | researchgate.net |

| Diacetyl (related α-dicarbonyl) | HPLC-UV (after NPDA derivatization) | Beer | 94.0 - 99.0% | Not Reported | nih.gov |

| 2,5-Hexanedione | GC-FID | Urine | 99.16 - 114.13% (Accuracy) | Not Reported | ui.ac.id |

Application in Biological Monitoring and Exposure Assessment

Biological monitoring is a crucial tool for assessing human exposure to xenobiotics by measuring the parent compound or its metabolites in biological samples. For this compound, this assessment focuses on identifying and quantifying its metabolic byproducts in accessible matrices like urine or blood. This approach provides a more integrated measure of uptake from all exposure routes compared to ambient air monitoring alone.

Monitoring of Metabolites in Biological Samples

The in-vivo metabolism of this compound is not extensively documented in human studies, with literature on its specific biomarkers for exposure monitoring being limited. However, the metabolic fate of structurally similar α-diketones, such as 2,3-butanedione (B143835) and 2,3-pentanedione (B165514), provides a strong basis for predicting its primary metabolic pathway. The principal biotransformation route for α-diketones is enzymatic reduction of the ketone groups.

Following exposure, this compound is expected to undergo a two-step reduction process. The first step involves the reduction of one ketone group to a secondary alcohol, yielding 3-hydroxy-2-hexanone. A subsequent reduction of the remaining ketone group would result in the formation of 2,3-hexanediol (B1196527).

These reduced metabolites, being more water-soluble than the parent compound, are anticipated to be the primary forms excreted in urine. Consequently, 3-hydroxy-2-hexanone and 2,3-hexanediol are considered the most probable biomarkers for assessing exposure to this compound.

Despite their potential as biomarkers, established and validated analytical methodologies for the routine monitoring of 3-hydroxy-2-hexanone and 2,3-hexanediol in human biological samples for the specific purpose of occupational or environmental exposure assessment are not well-documented in current scientific literature. Research in this area is necessary to develop sensitive and specific methods, establish baseline levels in the general population, and correlate the concentrations of these metabolites with external exposure levels of this compound.

The table below summarizes the parent compound and its potential urinary metabolites that could serve as targets for biological monitoring.

| Compound Type | Compound Name | Chemical Formula | Metabolic Relationship |

|---|---|---|---|

| Parent Compound | This compound | C₆H₁₀O₂ | - |

| Potential Metabolite (Primary) | 3-hydroxy-2-hexanone | C₆H₁₂O₂ | Product of single ketone reduction |

| Potential Metabolite (Secondary) | 2,3-Hexanediol | C₆H₁₄O₂ | Product of double ketone reduction |

Environmental Fate and Occurrence of 2,3 Hexanedione

Environmental Distribution and Transformation Pathways

As an oxygenated hydrocarbon, 2,3-Hexanedione possesses properties that influence its distribution in the environment. While specific studies detailing its environmental fate pathways such as atmospheric degradation, hydrolysis, or soil sorption are limited for this compound itself, its classification as a volatile organic compound (VOC) suggests potential for atmospheric distribution hmdb.canp-mrd.orghmdb.ca. Like other volatile organic compounds, its presence in the atmosphere would likely lead to degradation through photochemical reactions, although specific rates and products for this compound are not widely documented in the provided literature. Information on its water solubility indicates it is slightly soluble in water chemicalbook.comnoaa.govsigmaaldrich.com, suggesting a moderate potential for partitioning into aquatic environments. However, its volatility may favor its presence in the gaseous phase.

Biological Occurrence and Natural Production

This compound is found to occur naturally in various biological sources, arising from both microbial and plant metabolic processes.

Production by Microorganisms

Microorganisms are significant producers of this compound. The soil bacterium Bacillus halotolerans has been identified as a source of this compound, releasing it as a volatile organic compound (VOC) with bioactive properties sigmaaldrich.comresearchgate.netnih.govmdpi.comsigmaaldrich.comx-mol.net. These VOCs, including this compound, contribute to the bacterium's ability to interact with and influence its environment. Furthermore, Corynebacterium glutamicum has also been reported to contain this compound np-mrd.orgnih.gov.

Table 1: Microbial Occurrence of this compound

| Microorganism | Role/Context | Reference |

| Bacillus halotolerans | Produces this compound as a volatile organic compound (VOC); contributes to pathogen suppression and plant defense elicitation. | researchgate.netnih.govmdpi.com |

| Corynebacterium glutamicum | Reported to contain this compound. | np-mrd.orgnih.gov |

Presence in Plant Species

Beyond microbial production, this compound has also been detected in certain plant species and food products derived from plants. It has been reported to be present in Myrtus communis nih.gov. Additionally, this compound has been detected, though not quantified, in various food items such as pulses, fruits, coffee and coffee products, and alcoholic beverages hmdb.canp-mrd.orghmdb.cafoodb.ca. Its presence in these diverse food matrices suggests it can be a natural product of plant metabolism or processing.

Table 2: Occurrence of this compound in Plants and Food

| Source Species/Category | Context | Reference |

| Myrtus communis | Reported presence in the plant species. | nih.gov |

| Pulses | Detected, but not quantified, in various pulse varieties. | hmdb.cahmdb.ca |

| Fruits | Detected, but not quantified, in various fruit types. | hmdb.cahmdb.cafoodb.ca |

| Coffee | Detected, but not quantified, in Arabica coffee (Coffea arabica), Robusta coffee (Coffea canephora), and coffee products. | hmdb.cahmdb.cafoodb.ca |

| Alcoholic beverages | Detected, but not quantified, in various alcoholic beverages. | np-mrd.orgfoodb.ca |

| Mollusks | Detected, but not quantified, in various mollusk species. | hmdb.cahmdb.cafoodb.ca |

Impact on Environmental Biota (e.g., Plant Pathogen Suppression)

This compound exhibits notable biological activities that can impact environmental biota, particularly in the context of plant health and disease suppression. Research has shown that volatile organic compounds (VOCs) produced by Bacillus halotolerans, including this compound, possess significant biocontrol potential sigmaaldrich.comresearchgate.netnih.govmdpi.comsigmaaldrich.comx-mol.net.

Specifically, this compound has demonstrated potent nematicidal activity against the root-knot nematode Meloidogyne javanica under in vitro conditions, with lethal effects observed at concentrations as low as 50 ppm researchgate.netnih.govmdpi.com. Beyond direct toxicity, this compound has also been shown to elicit plant defense mechanisms. At a concentration of 0.05 ppm, this compound stimulated the expression of pathogenesis-related genes (PR genes) 1 and 2 in Arabidopsis thaliana, suggesting it can prime or activate plant immunity nih.gov.

The VOCs emitted by Bacillus halotolerans, with this compound being a key contributor, have been found to inhibit the growth of a range of plant pathogens. This includes various phytopathogenic fungi, such as Macrophomina phaseolina, Rhizoctonia solani, Pythium aphanidermatum, and Sclerotinia sclerotiorum, as well as bacterial pathogens like Agrobacterium tumefaciens, Xanthomonas campestris, Clavibacter michiganensis, and Pseudomonas syringae nih.govmdpi.com. These findings highlight the role of this compound as a bioactive compound with the potential to contribute to natural plant protection strategies.

Table 3: Impact of this compound on Environmental Biota (Pathogen Suppression)

| Organism/Pathogen Targeted | Activity/Effect | Concentration/Context | Reference |

| Meloidogyne javanica | Nematicidal activity; lethal effects observed. | 50 ppm | researchgate.netnih.govmdpi.com |

| Arabidopsis thaliana | Stimulation of pathogenesis-related genes (PR1, PR2); acts as an elicitor of plant defense. | 0.05 ppm | nih.gov |

| Phytopathogenic Fungi | Inhibition of mycelial growth; suppression of pathogens. | VOCs from B. halotolerans | nih.govmdpi.com |

| Bacterial Pathogens | Inhibition of growth. | VOCs from B. halotolerans | nih.govmdpi.com |

| Colletotrichum acutatum | Significant efficacy against mycelial growth. | VOCs from B. halotolerans B-4359 | researchgate.net |

Occupational Exposure and Risk Assessment of 2,3 Hexanedione

Occupational Exposure Scenarios and Sources

Occupational exposure to 2,3-hexanedione can occur in environments where the compound is manufactured, handled, or heated, leading to the generation of vapors nih.gov. Key scenarios include:

Flavoring and Fragrance Manufacturing: Workers involved in the production and mixing of artificial flavorings and fragrances that contain or utilize this compound are at risk of inhalation exposure, especially during processes involving heating or inadequate ventilation nih.govosha.gov.

Industrial Applications: While specific industrial applications beyond flavoring are less detailed in available literature, any process involving the use or synthesis of this compound could present exposure risks sigmaaldrich.comsigmaaldrich.com.

Food Production: Although the primary focus of concern has been on diacetyl and 2,3-pentanedione (B165514) in food manufacturing, this compound can also be present or used as a substitute in certain food flavoring formulations osha.govgovinfo.govfemaflavor.orgresearchgate.net. Workers in facilities that roast coffee or package flavored products may encounter this compound govinfo.govcdc.govnih.gov.

The chemical's volatility, indicated by its vapor pressure, suggests that airborne concentrations can increase with elevated temperatures or during aerosol-generating activities noaa.gov.

Assessment of Occupational Exposure Levels

Assessing occupational exposure levels to this compound typically involves air monitoring to quantify airborne concentrations in the workplace govinfo.govcdc.gov. Currently, no specific occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA or NIOSH for this compound nih.govsigmaaldrich.comgovinfo.govfishersci.comfishersci.be. However, NIOSH has established Recommended Exposure Limits (RELs) for diacetyl (5.0 ppb) and 2,3-pentanedione (9.3 ppb TWA) due to their known respiratory toxicity cdc.govgovinfo.gov.

Studies have employed various air sampling and analysis techniques, including the use of evacuated canisters and specific analytical methods capable of detecting alpha-diketones like this compound, often alongside diacetyl and 2,3-pentanedione govinfo.govcdc.govresearchgate.net. For instance, in a coffee roasting and packaging facility, researchers collected full-shift, task-based, and instantaneous air samples to measure concentrations of these compounds govinfo.gov. Some of these studies revealed that airborne concentrations of this compound, alongside diacetyl and 2,3-pentanedione, could be elevated in certain work areas or during specific tasks, such as flavoring coffee or grinding beans govinfo.govcdc.govnih.gov.

Table 1: Measured Airborne Concentrations of this compound in Occupational Settings

| Study/Facility Type | Measurement Type | Detected Range of this compound | Notes | Source |

| Coffee Roasting Facility | Personal samples | Not explicitly quantified | Elevated levels of diacetyl and 2,3-pentanedione were measured; this compound was also monitored govinfo.govcdc.govnih.gov. | govinfo.govcdc.govnih.gov |

| Flavor Manufacturing Facility | Area/Personal | Detectable values | Detected alongside diacetyl and 2,3-pentanedione; specific levels for this compound not detailed but monitored researchgate.net. | researchgate.net |

| General Flavor Manufacturing | Air samples | Detectable | Mentioned as one of the 13 flavoring compounds monitored, alongside diacetyl and 2,3-pentanedione researchgate.net. | researchgate.net |

| Food Production Facilities | Air samples | Detectable | Monitored as part of a survey of 13 flavoring compounds; specific values for this compound not detailed researchgate.net. | researchgate.net |

Note: Specific quantitative data for this compound in airborne samples is less frequently reported compared to diacetyl and 2,3-pentanedione in the reviewed literature. Studies often monitored it alongside these more extensively studied compounds.

Health Surveillance and Biomarkers of Exposure

Given the potential for respiratory toxicity associated with alpha-diketones, health surveillance programs are crucial for workers potentially exposed to this compound osha.govnih.govca.gov. Such programs aim for the early detection of adverse health effects and the assessment of the effectiveness of control measures nih.gov.

Key components of health surveillance for workers exposed to flavoring agents like this compound include:

Medical Questionnaires: These should gather information on demographics, work history, specific exposures, personal risk factors, and detailed health history, including respiratory symptoms such as cough, shortness of breath, and wheezing nih.govca.gov.

Spirometry: Pulmonary function testing (spirometry) is a vital tool for assessing lung function and detecting early signs of obstructive lung disease, such as fixed airway obstruction characteristic of bronchiolitis obliterans osha.govnih.govca.gov. Regular spirometry, typically every 6 months or more frequently if symptoms arise, is recommended nih.gov.

Biomonitoring: While specific validated biomarkers for this compound exposure in humans are not extensively detailed in the provided literature, biomonitoring of metabolites in urine or other biological samples could potentially serve as an indicator of internal dose researchgate.net4crisk.com.au. However, research in this area for this compound is less developed compared to other chemicals.

The focus of health surveillance is on identifying individuals who may benefit from early intervention and on providing data to improve workplace safety measures nih.gov.

Risk Management and Control Strategies

Effective risk management for this compound involves a hierarchy of controls to minimize worker exposure. Given the potential for respiratory harm, similar to diacetyl, a precautionary approach is warranted nih.govosha.gov.

Key strategies include:

Engineering Controls: Implementing engineering controls is the primary method for reducing airborne contaminants. This includes:

Local Exhaust Ventilation (LEV): Installing LEV systems at points of vapor generation (e.g., mixing tanks, heating processes) to capture and remove this compound vapors osha.govgovinfo.gov.

General Ventilation: Ensuring adequate general ventilation in work areas to dilute airborne concentrations fishersci.comsynerzine.com.

Process Enclosure: Enclosing processes that generate vapors, such as grinding or mixing operations, can significantly reduce exposure govinfo.gov.

Explosion-Proof Equipment: Due to its flammability, using explosion-proof electrical, ventilating, and lighting equipment is necessary nih.govsigmaaldrich.comfishersci.comfishersci.besynerzine.comvigon.com.

Work Practice Controls: Modifying work practices can further reduce exposure:

Minimizing Heating: Reducing the temperature or duration of heating processes involving this compound can lower vapor generation osha.gov.

Good Hygiene Practices: Regular washing of hands and changing of contaminated clothing is essential fishersci.comsynerzine.com.

Training: Educating workers about the hazards of this compound, proper handling procedures, and the use of personal protective equipment (PPE) is critical osha.govosha.gov.

Personal Protective Equipment (PPE): When engineering and work practice controls are insufficient, appropriate PPE should be used:

Respiratory Protection: NIOSH-approved respirators equipped with organic vapor cartridges should be worn if exposure limits are exceeded or irritation occurs fishersci.com.

Eye Protection: Chemical safety goggles or protective eyeglasses are recommended fishersci.comsynerzine.comvigon.com.

Skin Protection: Chemical-resistant gloves and protective clothing should be worn to prevent skin contact sigmaaldrich.comfishersci.comsynerzine.comvigon.com.

Comparison as a Potential Replacement for Other Diketones

This compound has been considered as a potential substitute for diacetyl and 2,3-pentanedione in the flavoring industry due to its similar organoleptic properties nih.govosha.govfemaflavor.org. However, concerns persist regarding its own potential for respiratory toxicity, as it shares the alpha-diketone structure implicated in the adverse health effects of diacetyl and 2,3-pentanedione nih.govosha.govcdc.govfemaflavor.orgfemaflavor.orgtandfonline.comresearchgate.net.